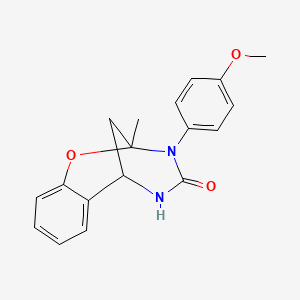
3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound belonging to the benzoxadiazocin family. Its unique structure suggests potential for diverse biological activities. This article explores its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 326.41 g/mol
- Structural Features : The compound features a methoxyphenyl group and a fused benzoxadiazocine ring system which may contribute to its biological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities. Key areas of interest include:
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzoxadiazocines possess antimicrobial properties. The methoxy group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing efficacy against bacterial strains.
-
Antioxidant Properties :
- The compound's structure suggests potential antioxidant activity. Compounds with similar structural motifs have shown to scavenge free radicals and reduce oxidative stress in various biological systems.
-
Cytotoxicity :
- Initial cytotoxicity assays indicate that this compound may inhibit the growth of certain cancer cell lines. Further research is needed to elucidate its mechanism of action and specificity towards different cancer types.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses can be drawn from related compounds:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Comparative Analysis with Related Compounds
To better understand the potential of this compound in pharmacology and therapeutic applications, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Contains a triazole ring | Known for antimicrobial activity |
| 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Thione group with pyrimidine structure | Investigated for calcium channel blocking properties |
| N-(2-chlorophenyl)-4-(8-nitro)benzothiazole | Benzothiazole core | Exhibits distinct nitro group effects on biological activity |
This table illustrates how variations in structural features can lead to diverse biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of benzoxadiazocines:
-
Synthesis and Antimicrobial Testing :
- A study synthesized several derivatives of benzoxadiazocines and tested them against various bacterial strains. Results indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.
-
Cytotoxicity Assay :
- In vitro assays conducted on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing cytotoxic effects.
特性
IUPAC Name |
10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18-11-15(14-5-3-4-6-16(14)23-18)19-17(21)20(18)12-7-9-13(22-2)10-8-12/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUZJVGKOALAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














